molecular formula C4H10O2 B151241 (2R,3R)-butane-2,3-diol CAS No. 24347-58-8

(2R,3R)-butane-2,3-diol

Cat. No. B151241
Key on ui cas rn: 24347-58-8
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N
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Patent
US08535511B2

Procedure details

Reaction scheme 7 illustrates the synthesis of a 1-carboxy N-ethyl phenazine (29a) and 8-methyl 1-carboxy N-ethyl phenazine (29b) derivative. A mixture of aniline (or ortho toluidine) and 2-bromo-3-nitrobenzoic acid is reacted in the presence of CuCl, Cu powder and N-ethylmorpholine in butane-2,3-diol at 70 to 80° C. for 8 to 24 hours. This reaction mixture is diluted with 0.1 M NH4OH solution and filtered through a bed of celite. The resulting solution is slowly poured over into 2N HCl to give N-phenyl-3-nitro anthranilic acid (25a) or the methyl substituted derivative (25b). Intermediates (25a) or (25b) are reacted with sodium borohydride in 2N NaOH solution under reflux conditions to effect ring closure and provide the sodium salt of a phenazine, which, upon acidification, provides (26a) or (26b). The acid chloride of the phenazine 1-carboxy derivative (or 8-methyl 1-carboxyphenazine) is prepared by the reaction with thionyl chloride and the resulting acid chloride is converted to methyl ester by the reaction with methanol in HCl. The resulting phenazine methyl ester (27a) or (27b) is alkylated with diethyl sulfate and potassium carbonate to give corresponding N-ethyl phenazine derivatives (28a) or (28b). Finally, the methyl ester group of phenazines (28a) or (28b) is hydrolyzed with dilute hydrochloric acid to give (29a) or (29b).
Name
1-carboxy N-ethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-methyl 1-carboxy N-ethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C2NC3C(=CC=CC=3)N(CC)C=2C=CC=1)(O)=O.CC1C=C2C(N(CC)C3C=CC=C(C(O)=O)C=3N2)=CC=1.[NH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.NC1C(C)=CC=CC=1.Br[C:56]1[C:64]([N+:65]([O-:67])=[O:66])=[CH:63][CH:62]=[CH:61][C:57]=1[C:58]([OH:60])=[O:59].C(N1CCOCC1)C>CC(O)C(O)C.[NH4+].[OH-].Cl[Cu]>[C:41]1([NH:40][C:56]2[C:57](=[CH:61][CH:62]=[CH:63][C:64]=2[N+:65]([O-:67])=[O:66])[C:58]([OH:60])=[O:59])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:7.8|

Inputs

Step One
Name
1-carboxy N-ethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=CC=2N(C3=CC=CC=C3NC12)CC
Name
8-methyl 1-carboxy N-ethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2N(C=3C=CC=C(C3NC2=C1)C(=O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C(C)O)O
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction scheme 7
FILTRATION
Type
FILTRATION
Details
filtered through a bed of celite
ADDITION
Type
ADDITION
Details
The resulting solution is slowly poured over into 2N HCl

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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